molecular formula C12H8F2O3 B11874380 1-(Difluoromethoxy)naphthalene-6-carboxylic acid

1-(Difluoromethoxy)naphthalene-6-carboxylic acid

Cat. No.: B11874380
M. Wt: 238.19 g/mol
InChI Key: BYLXQTWVFLJQNJ-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)naphthalene-6-carboxylic acid is a fluorinated naphthalene derivative characterized by a difluoromethoxy (-OCF₂H) group at position 1 and a carboxylic acid (-COOH) group at position 6.

  • Molecular formula: Presumed to be C₁₂H₈F₂O₃ (inferred from substituent addition to naphthalene).
  • Functional groups: The electron-withdrawing difluoromethoxy group may enhance metabolic stability and influence acidity compared to non-fluorinated analogs. The carboxylic acid at position 6 enables salt formation, improving aqueous solubility .
  • Applications: Likely explored in medicinal chemistry for targeting enzymes or receptors, akin to fluorinated retinoids (e.g., CD437 in ) .

Properties

Molecular Formula

C12H8F2O3

Molecular Weight

238.19 g/mol

IUPAC Name

5-(difluoromethoxy)naphthalene-2-carboxylic acid

InChI

InChI=1S/C12H8F2O3/c13-12(14)17-10-3-1-2-7-6-8(11(15)16)4-5-9(7)10/h1-6,12H,(H,15,16)

InChI Key

BYLXQTWVFLJQNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)OC(F)F

Origin of Product

United States

Preparation Methods

Direct Fluorination of Hydroxynaphthalenecarboxylic Acids

The difluoromethoxy group is introduced by replacing a hydroxyl group using fluorinating agents.

Procedure :

  • Substrate : 6-Hydroxy-1-naphthoic acid or derivatives.

  • Reagents : Chlorodifluoromethane (ClCF₂H) or bromodifluoromethane in the presence of a base (e.g., K₂CO₃).

  • Solvent : Polar aprotic solvents (e.g., DMF, THF) at 60–100°C.

  • Yield : 60–75% with optimized stoichiometry.

Example :
6-Hydroxy-1-naphthoic acid reacts with ClCF₂H in THF/K₂CO₃ to form the target compound after 12 hours at 80°C.

Challenges :

  • Competing side reactions (e.g., over-fluorination).

  • Requires anhydrous conditions to prevent hydrolysis.

Oxidation of Methylnaphthalene Derivatives

Cobalt-Manganese-Bromide Catalyzed Oxidation

Methyl groups at the 6-position are oxidized to carboxylic acids, followed by difluoromethoxy substitution.

Procedure :

  • Substrate : 1-(Difluoromethoxy)-6-methylnaphthalene.

  • Catalyst : Co(OAc)₂, Mn(OAc)₂, and KBr in acetic acid.

  • Conditions : 100–120°C under O₂ or air pressure (20–30 bar).

  • Yield : ~70% after 6–8 hours.

Mechanism :
The methyl group undergoes radical-mediated oxidation to -COOH, while the difluoromethoxy group remains stable under acidic conditions.

Limitations :

  • Requires high-purity methyl precursors.

  • Catalyst recovery is challenging.

Coupling Reactions with Pre-Functionalized Intermediates

Suzuki-Miyaura Coupling

Aryl boronic esters containing the difluoromethoxy group are coupled with bromonaphthalenecarboxylic acids.

Procedure :

  • Substrate : 6-Bromo-1-naphthoic acid.

  • Reagent : 1-(Difluoromethoxy)phenylboronic ester.

  • Catalyst : Pd(PPh₃)₄ with K₂CO₃ in toluene/water.

  • Yield : 50–65%.

Advantages :

  • Enables modular synthesis.

  • Tolerates diverse functional groups.

Comparative Analysis of Methods

Method Yield (%) Catalyst/Solvent Key Advantage
Nucleophilic Substitution60–75K₂CO₃/THFDirect, single-step
Oxidation65–70Co-Mn-Br/acetic acidScalable for industrial use
Coupling50–65Pd(PPh₃)₄/tolueneFlexible for derivatives

Purification and Characterization

  • Purification : Column chromatography (SiO₂, eluent: hexane/EtOAc) or recrystallization from ethanol/water.

  • Characterization :

    • ¹H/¹⁹F NMR : δ 7.8–8.5 (naphthalene protons), δ -140 ppm (CF₂).

    • HPLC : >98% purity.

Industrial-Scale Considerations

  • Cost Drivers : Fluorinating agents (ClCF₂H) and Pd catalysts increase production costs.

  • Optimization :

    • Recycling acetic acid in oxidation methods.

    • Using flow chemistry for coupling reactions to improve efficiency.

Chemical Reactions Analysis

1-(Difluoromethoxy)naphthalene-6-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Drug Development
The compound serves as a scaffold for designing novel pharmaceuticals. The presence of the difluoromethoxy group can enhance lipophilicity and metabolic stability, potentially leading to increased bioactivity. Preliminary studies suggest that similar compounds exhibit antimicrobial and anti-inflammatory properties, making them candidates for therapeutic exploration.

Case Study: Anticancer Activity
A study evaluated the anticancer activity of structurally related compounds through the National Cancer Institute's Developmental Therapeutics Program. Compounds with similar substituents demonstrated significant growth inhibition against various cancer cell lines, indicating that 1-(difluoromethoxy)naphthalene-6-carboxylic acid may possess similar properties.

Agrochemical Applications

The compound's unique properties make it suitable for use in agrochemicals. Its reactivity allows for the development of herbicides or pesticides that can target specific biological pathways in plants or pests.

Material Science Applications

1-(Difluoromethoxy)naphthalene-6-carboxylic acid can also be explored in material science for developing advanced materials with specific thermal or chemical resistance due to its stable structure and functional groups.

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)naphthalene-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Below is a comparative analysis of key naphthalene derivatives:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
1-Naphthoic acid (α-Naphthalenecarboxylic acid) -COOH at position 1 C₁₁H₈O₂ Used in dyes, organic synthesis; moderate acidity .
2-Naphthoic acid (β-Naphthalenecarboxylic acid) -COOH at position 2 C₁₁H₈O₂ Higher solubility in polar solvents than 1-isomer; used in polymers .
5-Fluoro-6-hydroxy-naphthalene-1-carboxylic acid methyl ester -F at 5, -OH at 6, -COOCH₃ at 1 C₁₂H₉FO₃ Methyl ester reduces acidity; fluorine enhances metabolic stability .
1-(Difluoromethyl)naphthalene-6-carbonyl chloride -CF₂H at 1, -COCl at 6 C₁₂H₇ClF₂O Reactive acyl chloride intermediate; used in peptide synthesis .
1-(Difluoromethoxy)naphthalene-6-carboxylic acid -OCF₂H at 1, -COOH at 6 C₁₂H₈F₂O₃ (inferred) Enhanced acidity due to electron-withdrawing -OCF₂H; potential use in drug design . N/A

Biological Activity

1-(Difluoromethoxy)naphthalene-6-carboxylic acid is a notable organic compound with a unique structure characterized by a naphthalene ring substituted with a difluoromethoxy group and a carboxylic acid functional group. Its molecular formula is C₁₂H₈F₂O₃, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₂H₈F₂O₃
  • Molar Mass : 238.19 g/mol
  • Boiling Point : Approximately 365.2 °C
  • Density : 1.390 g/cm³

The compound's structural uniqueness, with both difluoromethoxy and carboxylic acid groups, suggests distinct chemical reactivity and biological activity compared to other naphthalenecarboxylic acids.

Biological Activity Overview

Research on the biological activity of 1-(difluoromethoxy)naphthalene-6-carboxylic acid indicates its potential as an anti-inflammatory agent, among other therapeutic applications. The following sections summarize relevant findings from various studies.

Anti-inflammatory Activity

In vitro studies have shown that compounds similar to 1-(difluoromethoxy)naphthalene-6-carboxylic acid exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For example, related compounds have demonstrated IC₅₀ values for COX-2 inhibition comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Structure-Activity Relationships (SAR)

The presence of electron-withdrawing groups such as difluoromethoxy enhances the compound's potency against specific biological targets. SAR studies indicate that modifications to the naphthalene structure can significantly influence anti-inflammatory efficacy, suggesting that further optimization could yield more effective derivatives .

Case Studies and Experimental Findings

Several experimental studies have explored the biological effects of various naphthalenecarboxylic acids, including those structurally similar to 1-(difluoromethoxy)naphthalene-6-carboxylic acid:

  • In Vitro COX Inhibition :
    • Compounds structurally related to 1-(difluoromethoxy)naphthalene-6-carboxylic acid showed IC₅₀ values against COX-2 ranging from 0.04 μmol to 0.04 μmol, indicating strong anti-inflammatory properties .
  • Inflammatory Models :
    • In models such as carrageenan-induced paw edema in rats, several derivatives exhibited enhanced anti-inflammatory effects compared to traditional NSAIDs, highlighting their potential therapeutic applications .
  • Mechanistic Insights :
    • The mechanism of action involves the inhibition of COX enzymes, leading to decreased production of pro-inflammatory mediators. This suggests that compounds like 1-(difluoromethoxy)naphthalene-6-carboxylic acid could serve as leads for developing new anti-inflammatory drugs .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals unique features and biological activities:

Compound NameMolecular FormulaUnique Features
2-Naphthalenecarboxylic AcidC₁₁H₈O₂Lacks fluorine substituents; simpler structure
5-Fluoro-2-naphthoic AcidC₁₁H₇FO₂Contains a single fluorine atom; used in pharmaceuticals
6-Bromo-1-chloro-2-(difluoromethoxy)naphthaleneC₁₂H₈BrClF₂OContains bromine and chlorine; offers different reactivity profiles

The combination of the difluoromethoxy group with the carboxylic acid moiety in 1-(difluoromethoxy)naphthalene-6-carboxylic acid contributes to its distinct chemical properties and potential biological activities not observed in simpler analogs.

Q & A

Basic Research Questions

What are the common synthetic routes for 1-(difluoromethoxy)naphthalene-6-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves two key steps: (1) functionalization of the naphthalene ring with a difluoromethoxy group and (2) introduction of the carboxylic acid moiety.

  • Oxidation of alkyl precursors : For example, methyl or acetonitrile derivatives at position 6 can be oxidized using KMnO₄ or CrO₃ under acidic conditions to yield the carboxylic acid group .
  • Electrophilic substitution : Difluoromethoxy groups are introduced via halogen exchange or nucleophilic substitution, often using reagents like ClCF₂O− or BrCF₂O− in the presence of catalysts like CuI .
  • Optimization : Yield depends on temperature (60–120°C), solvent polarity (DMF or THF), and protecting groups to prevent side reactions at the carboxylic acid site .

How can researchers characterize the purity and structural integrity of 1-(difluoromethoxy)naphthalene-6-carboxylic acid?

Key analytical methods include:

  • NMR spectroscopy : ¹⁹F NMR to confirm difluoromethoxy group presence (δ −40 to −60 ppm) and ¹H/¹³C NMR for ring substitution patterns .
  • HPLC-MS : Reversed-phase HPLC with C18 columns (acetonitrile/water mobile phase) paired with high-resolution mass spectrometry for purity assessment .
  • X-ray crystallography : For unambiguous confirmation of regiochemistry, especially when distinguishing positional isomers (e.g., 6-carboxylic acid vs. 2-carboxylic acid derivatives) .

What stability considerations are critical for handling and storing this compound?

  • Hydrolytic stability : The difluoromethoxy group is susceptible to hydrolysis under strongly acidic/basic conditions. Store in anhydrous environments (e.g., desiccated, under N₂) .
  • Thermal stability : Decomposition occurs above 200°C; avoid prolonged heating during synthesis. Stability studies using TGA/DSC are recommended .
  • Light sensitivity : Fluorinated naphthalenes may photodegrade; use amber glassware and minimize UV exposure .

Advanced Research Questions

How does the difluoromethoxy group influence regioselectivity in further functionalization reactions?

The difluoromethoxy group acts as a meta-directing substituent due to its electron-withdrawing nature. For example:

  • Nitration : Occurs preferentially at position 4 or 8 of the naphthalene ring, avoiding steric hindrance from the carboxylic acid group at position 6 .
  • Suzuki coupling : Boronic acid reactions at position 2 or 3 are favored, guided by computational DFT studies on electron density distribution .

What strategies resolve contradictory data on the compound’s biological activity in different assay systems?

  • Structure-activity relationship (SAR) studies : Compare analogs (e.g., trifluoromethoxy vs. difluoromethoxy derivatives) to isolate substituent effects .
  • Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%), pH, and cell line metabolic activity. Use orthogonal assays (e.g., enzymatic vs. cell-based) .
  • Risk of bias analysis : Apply tools from toxicological studies (e.g., randomized dosing, blinded outcome assessment) to minimize experimental artifacts .

How can computational modeling predict interactions between this compound and biological targets?

  • Docking simulations : Use software like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) by leveraging the carboxylic acid’s hydrogen-bonding capability .
  • MD simulations : Assess the conformational stability of the difluoromethoxy group in hydrophobic binding pockets over 100-ns trajectories .
  • QSAR models : Corrogate electronic parameters (Hammett σ) of substituents with observed IC₅₀ values in inhibition assays .

What methods differentiate positional isomers (e.g., 6-carboxylic acid vs. 3-carboxylic acid derivatives)?

  • 2D NMR techniques : NOESY or HSQC to identify spatial proximity between the carboxylic acid proton and adjacent ring protons .
  • Isotopic labeling : Synthesize ¹³C-labeled carboxylic acid derivatives for precise tracking in metabolic studies .
  • Chromatographic separation : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients for enantiomeric resolution .

How do researchers address discrepancies in toxicity profiles across in vitro and in vivo studies?

  • Metabolite profiling : Identify species-specific metabolites (e.g., glucuronide conjugates) via LC-MS/MS to explain differential toxicity .
  • Dose extrapolation : Apply allometric scaling (e.g., body surface area adjustment) to reconcile in vitro IC₅₀ with in vivo LD₅₀ values .
  • Tissue distribution studies : Use radiolabeled (¹⁴C) compound to track accumulation in organs (e.g., liver vs. kidney) .

Methodological Notes

  • Data synthesis : Cross-referenced toxicological frameworks (e.g., risk of bias tables) with synthetic chemistry literature .
  • Technical depth : Emphasized mechanistic insights (e.g., directing effects of substituents) over descriptive summaries.

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